N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[1-(1H-1,2,4-Triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide is a synthetic small molecule featuring a multi-functionalized scaffold. Its structure comprises:
- Acetamide moiety: Linked to a phenyl ring, contributing to hydrogen-bonding interactions and metabolic stability.
- Sulfamoyl bridge: Connects the phenyl group to a propan-2-yl chain, enhancing solubility and enabling structural diversification.
This compound’s design leverages the pharmacological relevance of sulfonamides (common in antibiotics and enzyme inhibitors) and triazoles (known for antifungal and anticancer properties). Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWVBKQCJSFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfonamide group: This step involves the reaction of the triazole derivative with sulfonyl chlorides under basic conditions.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Case Studies
A notable study demonstrated that a related sulfamoylated compound exhibited an IC50 value of 0.21 nM against STS in MCF-7 breast cancer cells, significantly outperforming existing treatments like Irosustat . This underscores the promise of triazole-based compounds in cancer therapy.
Antifungal Activity
The triazole moiety is well-known for its antifungal properties. Compounds containing this structure have been widely studied for their efficacy against various fungal pathogens, including Candida species.
Research Findings
Research has shown that derivatives similar to N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide exhibit potent antifungal activity. For instance, a study evaluated the antifungal efficacy of sulfamoylated triazoles against strains such as Candida albicans and Geotrichum candidum, demonstrating significant inhibition at low concentrations .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aniline derivatives and triazole compounds. The synthetic route often includes azide–alkyne cycloaddition reactions followed by sulfamoylation.
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.
Mechanism of Action
The mechanism of action of N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Triazole Isomerism :
- The target compound’s 1,2,4-triazole (vs. 1,2,3-triazole in ) may enhance metabolic stability due to reduced susceptibility to enzymatic degradation.
- Tetrazole-containing analogs (e.g., ) exhibit increased acidity (pKa ~4.5–5.5), favoring ionic interactions in biological systems.
Naphthalenyloxy-methyl: Enhances π-π stacking (e.g., 6a ), but may reduce solubility.
Spectral Signatures :
Biological Activity
N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is recognized for its broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. Researchers have extensively studied various triazole derivatives due to their ability to inhibit key enzymes and pathways in pathogens and cancer cells .
Antifungal Activity
This compound exhibits significant antifungal properties. Studies show that derivatives of 1,2,4-triazoles can outperform traditional antifungals in potency against various fungal strains. For example:
- Minimum Inhibitory Concentration (MIC) values for triazole derivatives range from 0.01 to 0.27 μmol/mL against pathogens like Aspergillus niger and Fusarium oxysporum .
- The compound's structure allows it to effectively disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis.
Antibacterial Activity
The antibacterial efficacy of triazole derivatives is also notable:
- Compounds with similar structures have shown MIC values as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
- The sulfonamide group in the compound enhances its interaction with bacterial enzymes, increasing its antibacterial potency.
Anticancer Potential
Research indicates that triazole-containing compounds may also exhibit anticancer activity:
- They can induce apoptosis in cancer cells by inhibiting specific metabolic pathways and enzymes related to cell proliferation .
- Triazole derivatives have been shown to inhibit tumor growth in various cancer models through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways .
3. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- The presence of the sulfamoyl group is essential for enhancing solubility and bioavailability.
- Modifications on the phenyl ring can significantly influence the binding affinity to target enzymes and receptors.
| Structural Feature | Impact on Activity |
|---|---|
| Sulfamoyl Group | Enhances solubility and bioactivity |
| Triazole Moiety | Critical for antifungal and antibacterial action |
| Phenyl Substituents | Modulate potency against specific pathogens |
4. Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
Study 1: Antifungal Efficacy
A study demonstrated that a series of sulfonamide-triazole hybrids exhibited superior antifungal activity against Gibberella species compared to standard antifungal agents . The most potent compound showed an EC50 value significantly lower than established treatments.
Study 2: Antibacterial Properties
Research highlighted a novel triazole derivative that displayed remarkable antibacterial effects against MRSA strains with MIC values lower than those of vancomycin . This underscores the potential of triazole compounds in treating resistant bacterial infections.
Study 3: Anticancer Activity
In vitro studies revealed that triazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through ROS-mediated pathways . These findings suggest a promising avenue for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via copper-catalyzed sulfonamide formation or 1,3-dipolar cycloaddition (click chemistry). For example, copper(II) acetate in t-BuOH/H₂O (3:1) facilitates triazole ring formation, as seen in analogous acetamide-triazole derivatives . Key intermediates are characterized using:
- IR spectroscopy : Peaks at 1670–1680 cm⁻¹ confirm C=O (amide), while 1250–1300 cm⁻¹ indicates sulfonamide S=O stretching .
- NMR : Protons on the triazole ring resonate at δ 8.3–8.4 ppm (¹H NMR), and sulfamoyl groups show distinct ¹³C shifts near 55–60 ppm .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Critical parameters include:
- R factor : <0.05 for high-quality data .
- Data-to-parameter ratio : >15:1 to ensure reliable refinement .
- Example: A related bromophenyl-triazole acetamide derivative was refined with SHELXL, yielding mean C–C bond deviations of 0.004 Å .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfamoyl-phenylacetamide core structure?
- Methodology :
- Catalyst screening : Copper(I/II) salts (e.g., Cu(OAc)₂) enhance triazole formation efficiency. For sulfonamide coupling, green solvents like acetone/water mixtures reduce side reactions .
- Reaction monitoring : TLC (hexane:ethyl acetate, 8:2) ensures completion before workup .
- Purification : Column chromatography (ethyl acetate) or recrystallization (ethanol) improves purity (>95%) .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. anti-exudative effects) for analogous triazole-acetamide derivatives?
- Methodology :
- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., cancer vs. inflammatory models) .
- Target specificity assays : Use kinase inhibition profiling (e.g., KIT mutant selectivity) to identify off-target effects .
- Structural analogs : Modify the triazole substituents (e.g., furan vs. naphthyl) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are used to predict the binding mode of this compound with biological targets?
- Methodology :
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., HIV-1 protease or kinases) using SCXRD-derived conformations .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore mapping : Triazole and sulfamoyl groups are critical for hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
